REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]#N)[CH2:10][CH2:9]2)=[CH:4][C:3]=1[F:13].[OH-:14].[Na+].[OH:16]O.Cl>CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([OH:16])=[O:14])[CH2:10][CH2:9]2)=[CH:4][C:3]=1[F:13] |f:1.2|
|
Name
|
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C1(CC1)C#N)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid is collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
redissolved in a 5% NaHCO3 aqueous solution (300 ml)
|
Type
|
FILTRATION
|
Details
|
The insoluble fraction is filtered off
|
Type
|
CUSTOM
|
Details
|
The product precipitates as a white solid, which
|
Type
|
FILTRATION
|
Details
|
is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)C1(CC1)C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |